molecular formula C12H13NO2 B2588360 1-Methyl-6-(oxiran-2-ylmethoxy)indole CAS No. 2411287-51-7

1-Methyl-6-(oxiran-2-ylmethoxy)indole

Cat. No.: B2588360
CAS No.: 2411287-51-7
M. Wt: 203.241
InChI Key: ROFNRWMBUUTHOF-UHFFFAOYSA-N
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Description

1-Methyl-6-(oxiran-2-ylmethoxy)indole is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. The compound features an indole core with a methyl group at the 1-position and an oxirane (epoxide) ring attached via a methoxy linker at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-(oxiran-2-ylmethoxy)indole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-(oxiran-2-ylmethoxy)indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: Amines, thiols, basic or acidic conditions

Major Products Formed

    Oxidation: Oxidized indole derivatives

    Reduction: Reduced indole derivatives

    Substitution: Substituted indole derivatives with various functional groups

Mechanism of Action

The mechanism of action of 1-Methyl-6-(oxiran-2-ylmethoxy)indole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Methyl-6-(oxiran-2-ylmethoxy)indole can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

1-methyl-6-(oxiran-2-ylmethoxy)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-13-5-4-9-2-3-10(6-12(9)13)14-7-11-8-15-11/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFNRWMBUUTHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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